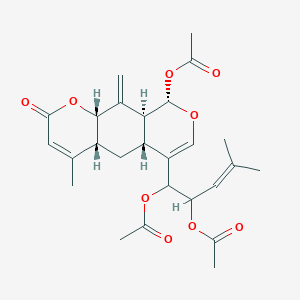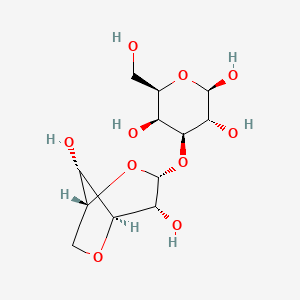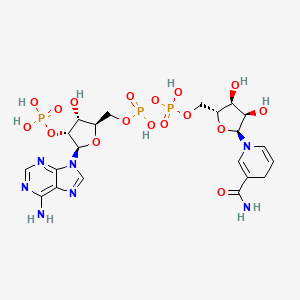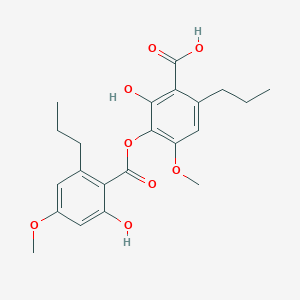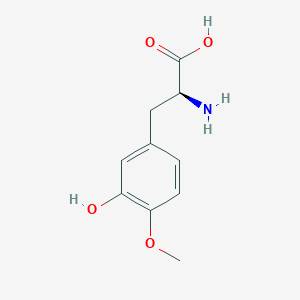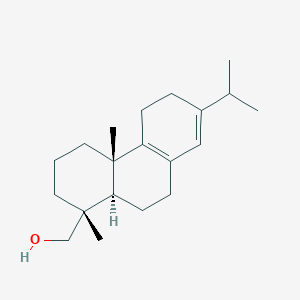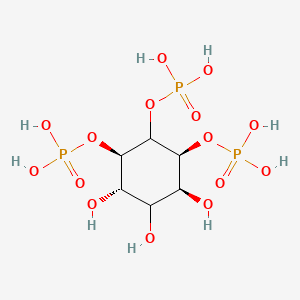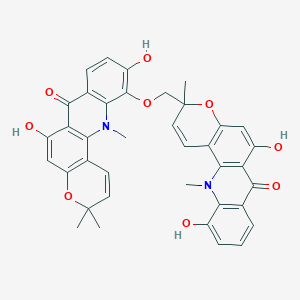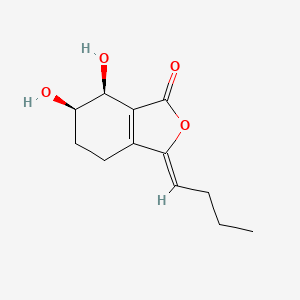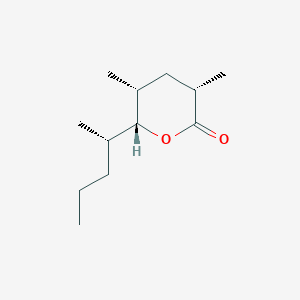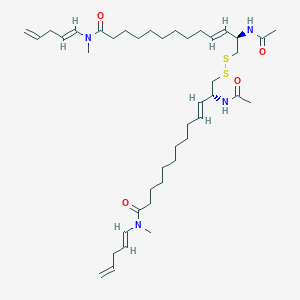
Somocystinamide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Somocystinamide A is an organic disulfide that results from the dimerization of (10E,12R)-12-(acetylamino)-N-methyl-N-[(1E)-penta-1,4-dien-1-yl]-13-sulfanyltridec-10-enamide. Isolated from Lyngbya majuscula and Schizothrix, it exhibits antineoplastic acitivity. It has a role as a metabolite and an antineoplastic agent. It is an organic disulfide, a member of acetamides, a secondary carboxamide and a tertiary carboxamide.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Somocystinamide A (ScA), identified from a marine cyanobacterial assemblage, has been noted for its significant cytotoxic properties. Specifically, ScA exhibits substantial cytotoxicity against mouse neuro-2a neuroblastoma cells, highlighting its potential in cancer research and therapy. This cytotoxic effect is a result of its unique chemical structure, a disulfide dimer of mixed PKS/NRPS biosynthetic origin (Nogle & Gerwick, 2002).
Antiangiogenic and Tumoricidal Activities
The synthesis of ScA has allowed for the exploration of its antiangiogenic and tumoricidal activities. These properties make ScA a candidate for further pharmacological investigation, especially in the context of cancer treatment. The synthetic accessibility of ScA aids in advancing research into its use as a potential anticancer drug (Suyama & Gerwick, 2008).
Apoptosis Induction via Caspase 8
Research has also revealed that ScA can induce apoptosis in cancer cells, specifically through the activation of caspase 8. This mechanism of action positions ScA as a novel agent in the realm of anticancer therapies, especially due to its efficacy in disrupting proliferation and tubule formation in angiogenic endothelial cells (Wrasidlo et al., 2008).
Relationship with Laucysteinamide A
Somocystinamide A is closely related to Laucysteinamide A, a monomeric congener found in marine cyanobacteria. Understanding the structural and functional relationship between these compounds contributes to insights into their pharmacological potential, especially regarding their antiproliferative activities (Taylor et al., 2021).
Propiedades
Nombre del producto |
Somocystinamide A |
|---|---|
Fórmula molecular |
C42H70N4O4S2 |
Peso molecular |
759.2 g/mol |
Nombre IUPAC |
(E,12R)-12-acetamido-13-[[(E,2R)-2-acetamido-13-[methyl-[(1E)-penta-1,4-dienyl]amino]-13-oxotridec-3-enyl]disulfanyl]-N-methyl-N-[(1E)-penta-1,4-dienyl]tridec-10-enamide |
InChI |
InChI=1S/C42H70N4O4S2/c1-7-9-27-33-45(5)41(49)31-25-21-17-13-11-15-19-23-29-39(43-37(3)47)35-51-52-36-40(44-38(4)48)30-24-20-16-12-14-18-22-26-32-42(50)46(6)34-28-10-8-2/h7-8,23-24,27-30,33-34,39-40H,1-2,9-22,25-26,31-32,35-36H2,3-6H3,(H,43,47)(H,44,48)/b29-23+,30-24+,33-27+,34-28+/t39-,40-/m1/s1 |
Clave InChI |
UJORQZOJHPJQER-OVAGAFHPSA-N |
SMILES isomérico |
CC(=O)N[C@H](/C=C/CCCCCCCCC(=O)N(/C=C/CC=C)C)CSSC[C@H](NC(=O)C)/C=C/CCCCCCCCC(=O)N(/C=C/CC=C)C |
SMILES canónico |
CC(=O)NC(CSSCC(C=CCCCCCCCCC(=O)N(C)C=CCC=C)NC(=O)C)C=CCCCCCCCCC(=O)N(C)C=CCC=C |
Sinónimos |
Somocystinamide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



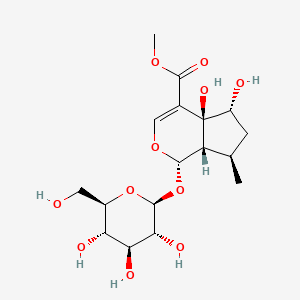
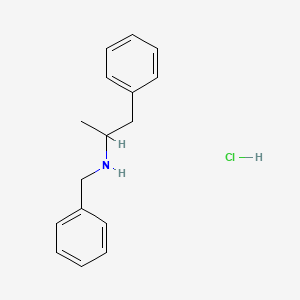
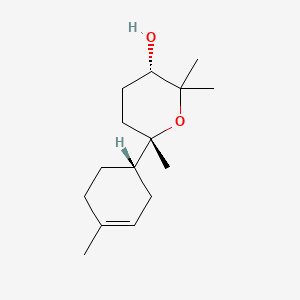
![N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1251271.png)
